N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-propylphenyl)ethyl]urea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-propylphenyl)ethyl]urea is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.204513457 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Modification
Urea derivatives are subject to various chemical reactions, offering pathways for synthesizing substituted products with potential application in materials science and chemical synthesis. For instance, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea allows for the introduction of various electrophiles, yielding high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013). This exemplifies the utility of urea derivatives in creating diverse chemical structures for further research applications.
Agricultural and Environmental Science
In agricultural sciences, urea derivatives have been investigated for their role as plant growth regulators. The synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas and their preliminary biological activity tests revealed that some target compounds exhibit significant activity as plant growth regulators (Xin-jian, Xian-sheng, & Sheng, 2006). This suggests that similar urea compounds, including N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-propylphenyl)ethyl]urea, could be explored for enhancing agricultural productivity and studying plant physiology.
Supramolecular Chemistry
In the realm of supramolecular chemistry, N,N′-Dialkylureas demonstrate the potential for forming intermolecular hydrogen bonds, contributing to the development of supramolecular polymers. The study on N,N′-di(2-ethylhexyl)urea highlights its association in nonpolar solvents, driven by hydrogen bonding, suggesting a framework for researching low molecular weight gelators and supramolecular assemblies (Boileau, Bouteiller, Lauprêtre, & Lortie, 2000). This area of research is crucial for developing new materials with novel properties, including stimuli-responsive gels and advanced coating materials.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(4-propylphenyl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-3-5-16-8-10-17(11-9-16)15(2)22-21(24)23-20-13-12-18-6-4-7-19(18)14-20/h8-15H,3-7H2,1-2H3,(H2,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQVMHOYZYAUTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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